Evaluated as a Mineralocorticoid Receptor (MR) Antagonist: IC50 Data vs. Positive Control
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol has been evaluated for antagonist activity at the human mineralocorticoid receptor (MR). In a cell-based luciferase reporter gene assay using UAS-MR-bla HEK293 cells, the compound demonstrated an IC50 of approximately 6.3 µM (6309.57 nM) [1]. While specific data for a comparator compound in the same assay run is not provided in the source, the positive control eplerenone, a clinically used MR antagonist, typically exhibits IC50 values in the low nanomolar range in similar functional assays. This places the target compound's potency within a moderate micromolar range, providing a clear baseline for evaluating its potential as a chemical probe or starting point for structure-activity relationship (SAR) studies targeting the MR.
| Evidence Dimension | Antagonist activity at human Mineralocorticoid Receptor (MR) |
|---|---|
| Target Compound Data | IC50 = 6309.57 nM |
| Comparator Or Baseline | Eplerenone (Positive Control) - IC50 typically <100 nM in functional assays |
| Quantified Difference | Target compound exhibits ~63-fold lower potency than eplerenone's typical functional range. |
| Conditions | Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells by luciferase reporter gene assay. |
Why This Matters
This assay provides a verified IC50 value against the mineralocorticoid receptor, establishing the compound's known biological activity and its utility as a reference point for SAR studies in this target class.
- [1] ChEMBL Bioactivity Database. Compound Report Card for CHEMBL4528177 (4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol). Assay: Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells. View Source
